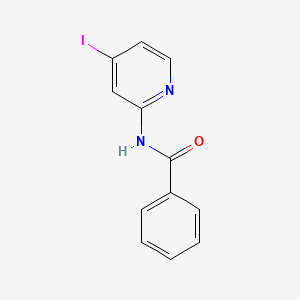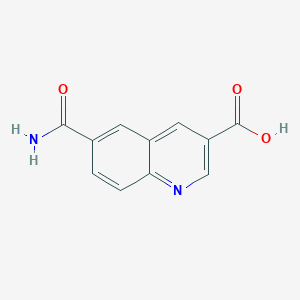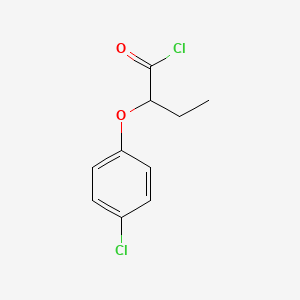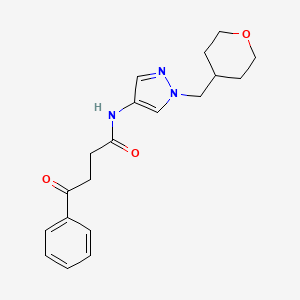![molecular formula C21H20ClNO6S2 B2489429 Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941888-55-7](/img/structure/B2489429.png)
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiophene derivatives often involves reactions with methyl 3-hydroxythiophene-2-carboxylate, leading to various functionalized thiophene compounds. For instance, reactions including straightforward halogenation and subsequent alcohol addition have been utilized to yield thiophene-2,4-diols, which are further processed to achieve different thiophene derivatives through O-alkylation and alkaline hydrolysis (Corral & Lissavetzky, 1984).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including those similar to the compound , often features a thiophene core with various substituents that influence their electronic and spatial configuration. The arrangement of these substituents can significantly affect the compound's reactivity and properties. Structural characterization techniques such as X-ray single-crystal diffraction have been essential in elucidating the configurations of complex thiophene derivatives (Shi et al., 2007).
Chemical Reactions and Properties
Thiophene compounds engage in a wide range of chemical reactions, reflective of their functional groups. Reactions such as nitration, halogenation, and coupling have been reported, leading to the formation of diverse thiophene-based products with varying chemical properties. For example, the nitration of 2,5-dimethylthiophene has yielded products with potential applications in synthesizing dithienylmethanes, showcasing the versatility of thiophene derivatives in chemical synthesis (Suzuki et al., 1981).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
- A study by Corral & Lissavetzky (1984) presents a method for synthesizing thiophene derivatives via straightforward halogenation and subsequent reactions, offering insights into the broader utility of similar compounds in synthetic chemistry (Corral & Lissavetzky, 1984).
- Yin et al. (2008) detail a facile approach to synthesize 3-methylthio-substituted furans, pyrroles, thiophenes, indicating the compound's relevance in producing structurally diverse heterocyclic compounds (Yin et al., 2008).
Fluorescent Properties
- Ishii et al. (2014) explore the synthesis and properties of thiophene-fused derivatives, revealing their strong fluorescent emission, which could be applicable in the development of new fluorescent dyes and materials (Ishii et al., 2014).
Dyeing Polyester Fibres
- Iyun et al. (2015) synthesized thiophene-based monoazo disperse dyes, assessing their performance on polyester fabric. These dyes showed good levelness and fastness properties, indicating the compound's potential in textile applications (Iyun et al., 2015).
Biological Activities
- Lepailleur et al. (2014) assessed the genotoxic, mutagenic, and carcinogenic potentials of thiophene derivatives, highlighting the importance of structural moieties in toxic effects. This study underscores the compound's relevance in evaluating chemical safety and environmental health impacts (Lepailleur et al., 2014).
- Mehdhar et al. (2022) prepared new thiophene derivatives, evaluating their cytotoxic activities against human cancer cell lines. The promising results suggest potential applications in developing anticancer agents (Mehdhar et al., 2022).
Eigenschaften
IUPAC Name |
methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO6S2/c1-12-5-7-13(8-6-12)14-11-30-19(21(24)29-4)20(14)31(25,26)23-16-9-15(22)17(27-2)10-18(16)28-3/h5-11,23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVNBGGZAUNINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3OC)OC)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)
![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)
![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2489360.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)
![N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2489363.png)
![5-ethoxy-3-(2-ethoxyethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489364.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2489366.png)

